molecular formula C13H26N2O2 B1259405 2,6-Piperidinedione, 1-octyl- CAS No. 80751-38-8

2,6-Piperidinedione, 1-octyl-

Cat. No.: B1259405
CAS No.: 80751-38-8
M. Wt: 242.36 g/mol
InChI Key: XZSSBMSSPYZGBW-UHFFFAOYSA-N
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Description

2,6-Piperidinedione, 1-octyl- is a derivative of glutarimide, a compound known for its presence in various pharmaceutical applications. This compound is characterized by a piperidine ring with two keto groups at positions 2 and 6, and an octyl group attached to the nitrogen atom. It is a white solid and is often used in the synthesis of other complex molecules due to its versatile chemical properties .

Preparation Methods

The synthesis of 2,6-Piperidinedione, 1-octyl- typically involves the initial formation of the piperidinedione ring, followed by the introduction of the octyl group. One common method involves the condensation of glutaric anhydride with an amine, followed by cyclization to form the piperidinedione ring. The octyl group can then be introduced through alkylation reactions using octyl halides under basic conditions .

Chemical Reactions Analysis

2,6-Piperidinedione, 1-octyl- undergoes various chemical reactions, including:

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2,6-Piperidinedione, 1-octyl- involves its interaction with specific molecular targets. The compound’s structure allows it to interact with proteins and enzymes, potentially inhibiting their activity. For example, it can inhibit protein synthesis by interacting with ribosomal subunits, similar to other glutarimide derivatives .

Comparison with Similar Compounds

2,6-Piperidinedione, 1-octyl- can be compared with other similar compounds such as:

Properties

IUPAC Name

N'-octylpentanediamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H26N2O2/c1-2-3-4-5-6-7-11-15-13(17)10-8-9-12(14)16/h2-11H2,1H3,(H2,14,16)(H,15,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZSSBMSSPYZGBW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCNC(=O)CCCC(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H26N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101001460
Record name N~1~-Octylpentanediimidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101001460
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

80751-38-8
Record name N-(N-Octyl)glutarimide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0080751388
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N~1~-Octylpentanediimidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101001460
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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